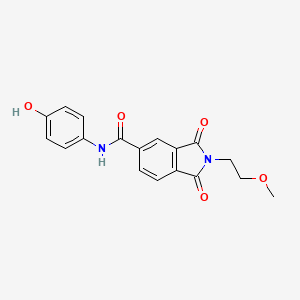![molecular formula C19H24N2O5S B4191858 N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4191858.png)
N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound with potential therapeutic applications. It is commonly referred to as FMePAC, and its chemical structure consists of a piperidine ring, a furanyl group, and a sulfonyl group. FMePAC has been the subject of much scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of FMePAC is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
FMePAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of cyclooxygenase-2 (COX-2), and inhibit the activity of matrix metalloproteinases (MMPs). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, FMePAC has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FMePAC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in cell culture and animal studies. It also has a low toxicity and is well-tolerated in animal models. However, FMePAC has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in some applications.
Orientations Futures
There are many potential future directions for research on FMePAC. One area of interest is the development of FMePAC derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of FMePAC in combination with other therapeutic agents to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of FMePAC and its potential use in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
FMePAC has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-7-8-17(25-2)18(11-14)27(23,24)21-9-3-5-15(13-21)19(22)20-12-16-6-4-10-26-16/h4,6-8,10-11,15H,3,5,9,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPVLWCZMUOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4191775.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191783.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4191789.png)
![N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4191795.png)
![methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate](/img/structure/B4191796.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B4191801.png)
![ethyl 4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4191808.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4191810.png)
![N-benzyl-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191825.png)
![3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B4191838.png)

![ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4191862.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191866.png)
